molecular formula C16H19N7O3 B2957285 1-((8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea CAS No. 2034531-86-5

1-((8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea

Cat. No.: B2957285
CAS No.: 2034531-86-5
M. Wt: 357.374
InChI Key: FMCRBIVNPCDVOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-((8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea (hereafter referred to as Compound A) features a hybrid heterocyclic scaffold combining triazolo[4,3-a]pyridine, 1,2,4-oxadiazole, and tetrahydrofuran (THF) moieties linked via a urea bridge. The 1,2,4-triazole and oxadiazole rings are known for their metabolic stability and hydrogen-bonding capabilities, while the THF group may enhance solubility and pharmacokinetic properties .

Properties

IUPAC Name

1-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O3/c1-10-19-15(26-22-10)12-5-2-6-23-13(20-21-14(12)23)9-18-16(24)17-8-11-4-3-7-25-11/h2,5-6,11H,3-4,7-9H2,1H3,(H2,17,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCRBIVNPCDVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a complex heterocyclic structure that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound features a unique combination of oxadiazole and triazole moieties linked to a tetrahydrofuran group. The structural diversity is hypothesized to contribute to its biological activity.

Molecular Formula

  • Molecular Formula : C16H20N6O3
  • Molecular Weight : 364.37 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anticancer properties. Research indicates that derivatives of oxadiazole and triazole are often associated with significant cytotoxic effects against various cancer cell lines.

The proposed mechanism involves the interaction of the compound with specific enzymes and receptors within cancer cells. The oxadiazole and triazole rings are known to inhibit key enzymes involved in cell proliferation and survival pathways.

Efficacy Against Cancer Cell Lines

Several studies have reported on the efficacy of similar compounds against various cancer types. For instance:

CompoundCell LineIC50 (µM)Mechanism
Compound AA549 (Lung)9Induces apoptosis
Compound BMCF7 (Breast)6.72Cell cycle arrest
Compound CHeLa (Cervical)4.87Inhibition of migration

Case Studies

  • Anticancer Activity
    • A study demonstrated that compounds with similar structural features exhibited significant cytotoxicity against the A549 human lung cancer cell line with an IC50 value of approximately 9 µM. The mechanism involved apoptosis induction and inhibition of cell migration capabilities .
  • Cell Cycle Arrest
    • Another investigation highlighted that certain derivatives led to cell cycle arrest in MCF7 cells, showcasing IC50 values ranging from 6.72 to 4.87 µM. This effect was attributed to the modulation of signaling pathways involved in cell proliferation .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other known heterocyclic compounds:

Compound NameStructure TypeBiological Activity
AtalurenHeterocyclicDuchenne muscular dystrophy treatment
AzilsartanPyridine-basedAntihypertensive effects
OpicaponeTriazole-basedParkinson's disease adjunct therapy

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key structural analogs of Compound A and their distinguishing features are summarized below:

Compound Name / Source Core Structure Key Substituents Bioactivity Highlights
Compound A Triazolo[4,3-a]pyridine 3-Methyl-1,2,4-oxadiazol-5-yl at C8; THF-methyl at urea Potential kinase inhibition (hypothesized)
1-([1,1'-Biphenyl]-4-yl)-3-((3S,5S)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea Pyrrolidine-urea Biphenyl, phenyl-oxadiazole Tested for kinase targets (e.g., EGFR); higher lipophilicity (LogP ~3.8)
Thidiazuron (1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea) Urea-thiadiazole Phenyl, thiadiazole Plant growth regulation; modulates cytokinin pathways
3-(2-Methoxyphenyl)-1-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea Triazoloazepine-urea Methoxyphenyl, methylphenyl Flexible azepine ring; potential CNS activity
3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one Triazolo-thiadiazine Pyrrolothiazolopyrimidine Anticancer activity (IC₅₀ <10 µM in leukemia cells)

Key Comparative Findings

Bioactivity and Target Engagement
  • Triazole/Oxadiazole Hybrids : Compounds with 1,2,4-triazole and oxadiazole motifs (e.g., Compound A and ) are hypothesized to inhibit kinases or proteases due to their ability to form hydrogen bonds with catalytic residues . The biphenyl analog in showed higher cellular permeability (Caco-2 Papp >20 ×10⁻⁶ cm/s) but reduced aqueous solubility (<10 µg/mL) compared to Compound A , which may benefit from the THF group’s polarity .
  • Thiadiazole vs. Oxadiazole: Thidiazuron (thiadiazole-urea) lacks the triazole-pyridine core but shares urea-linked heterocycles. oxygen (oxadiazole) alters electronic properties and target specificity.
Pharmacokinetic Properties
  • Solubility and Metabolism : The THF group in Compound A likely improves solubility (predicted LogS ≈ -3.5) compared to biphenyl analogs (LogS ≈ -5.2) . Additionally, the methyl-oxadiazole in Compound A may resist oxidative metabolism better than phenyl-substituted oxadiazoles, as seen in microsomal stability assays (t₁/₂ >60 mins) .
  • flexible triazoloazepine derivatives (e.g., ), which showed reduced selectivity in kinase panel screens .
Similarity Indexing and SAR Trends
  • Using Tanimoto coefficient-based similarity indexing (as in ), Compound A shares ~65% structural similarity with the pyrrolidine-oxadiazole urea derivative , primarily due to the urea-oxadiazole motif. However, bioactivity clustering (per ) suggests that THF and triazolo-pyridine groups may shift its mode of action toward targets like PI3K or mTOR, unlike the EGFR-focused activity of .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.